molecular formula C26H21ClF3NO4 B12836797 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B12836797
M. Wt: 503.9 g/mol
InChI Key: FCLZKCDRLGLDCQ-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chlorotrifluoromethylphenyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used to protect the amino group during peptide synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods are optimized for high yield and purity, and they often include purification steps such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorotrifluoromethylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further chemical reactions. The chlorotrifluoromethylphenyl group may interact with various enzymes or receptors, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Fmoc-protected amino acids and derivatives with different substituents on the phenyl ring. Examples include:

  • Fmoc-protected phenylalanine derivatives
  • Fmoc-protected tyrosine derivatives

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-4-(trifluoromethyl)phenyl)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorotrifluoromethylphenyl group adds unique reactivity and potential interactions compared to other Fmoc-protected compounds.

Properties

Molecular Formula

C26H21ClF3NO4

Molecular Weight

503.9 g/mol

IUPAC Name

(2S)-4-[2-chloro-4-(trifluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C26H21ClF3NO4/c27-22-13-16(26(28,29)30)11-9-15(22)10-12-23(24(32)33)31-25(34)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,31,34)(H,32,33)/t23-/m0/s1

InChI Key

FCLZKCDRLGLDCQ-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=C(C=C4)C(F)(F)F)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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